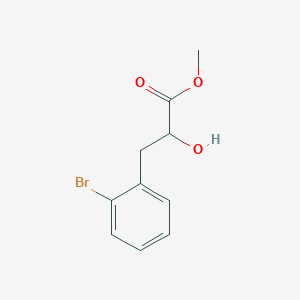![molecular formula C9H10BrN3 B13572758 4-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13572758.png)
4-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-1-(propan-2-yl)-1H-1,2,3-benzotriazole is a heterocyclic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound features a bromine atom and an isopropyl group attached to the benzotriazole ring, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(propan-2-yl)-1H-1,2,3-benzotriazole typically involves the bromination of 1-(propan-2-yl)-1H-1,2,3-benzotriazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-1-(propan-2-yl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted benzotriazoles.
Oxidation: Formation of benzotriazole oxides.
Reduction: Formation of de-brominated benzotriazoles.
Applications De Recherche Scientifique
4-bromo-1-(propan-2-yl)-1H-1,2,3-benzotriazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug discovery and development.
Industry: Utilized in the production of corrosion inhibitors, UV stabilizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-bromo-1-(propan-2-yl)-1H-1,2,3-benzotriazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the benzotriazole ring play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-1,2,3-benzotriazole: Lacks the bromine and isopropyl groups, making it less reactive in certain chemical reactions.
4-chloro-1-(propan-2-yl)-1H-1,2,3-benzotriazole: Similar structure but with a chlorine atom instead of bromine, which affects its reactivity and applications.
4-bromo-1H-1,2,3-benzotriazole: Lacks the isopropyl group, leading to different chemical properties and applications.
Uniqueness
4-bromo-1-(propan-2-yl)-1H-1,2,3-benzotriazole is unique due to the presence of both the bromine atom and the isopropyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H10BrN3 |
|---|---|
Poids moléculaire |
240.10 g/mol |
Nom IUPAC |
4-bromo-1-propan-2-ylbenzotriazole |
InChI |
InChI=1S/C9H10BrN3/c1-6(2)13-8-5-3-4-7(10)9(8)11-12-13/h3-6H,1-2H3 |
Clé InChI |
ZDMVLGNNICPFQV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C2=C(C(=CC=C2)Br)N=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S,4R)-1-[(2R)-2-[(1-fluorocyclopropanecarbonyl)amino]-3-methyl-3-sulfanylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13572709.png)
![Methyl2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B13572711.png)





![5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane](/img/structure/B13572734.png)

![rac-methyl(1R,4S,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate,trifluoroaceticacid](/img/structure/B13572745.png)
